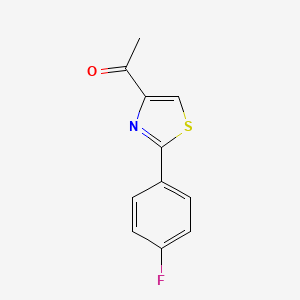
1-(2-(4-氟苯基)-噻唑-4-基)乙酮
描述
“1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a fluoro-phenyl group, which is a phenyl group (a six-membered aromatic ring) with a fluorine atom attached .
科学研究应用
抗氧化活性
包括“1-(2-(4-氟苯基)-噻唑-4-基)乙酮”的噻唑衍生物已被发现具有抗氧化活性 。抗氧化剂是能够阻止或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,机体在对环境和其他压力的反应中产生。
镇痛和抗炎活性
噻唑化合物据报道也具有镇痛(止痛)和抗炎特性 。这使得它们在治疗以疼痛和炎症为特征的疾病方面具有潜在的用途。
抗菌和抗真菌活性
这些化合物已显示出抗菌和抗真菌活性 ,表明它们在对抗各种细菌和真菌感染方面具有潜在的用途。
抗病毒活性
噻唑衍生物已证明具有抗病毒特性 ,表明它们在治疗病毒感染方面具有潜在的应用。
神经保护活性
噻唑化合物已被发现具有神经保护作用 ,这可能使它们在治疗神经退行性疾病方面有用。
抗肿瘤和细胞毒活性
噻唑衍生物已显示出抗肿瘤和细胞毒活性 。这表明它们在癌症治疗方面具有潜在的用途。
抗惊厥活性
一些噻唑衍生物已证明具有抗惊厥特性 ,表明它们在治疗癫痫发作障碍方面具有潜在的用途。
色谱法中的应用
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins, which play crucial roles in various biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to diverse biological effects . For example, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to microbial proteins, disrupting their function and leading to antimicrobial effects . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules.
Cellular Effects
1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . It also influences gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . The metabolic flux and levels of metabolites can be influenced by the presence of other drugs or dietary factors .
Transport and Distribution
The transport and distribution of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding proteins in the blood can facilitate the distribution of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone to various tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone can influence its interactions with biomolecules and its overall therapeutic effects .
属性
IUPAC Name |
1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS/c1-7(14)10-6-15-11(13-10)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZMYTGHCJVODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


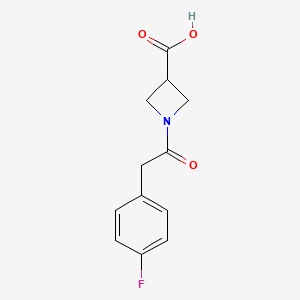
![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)
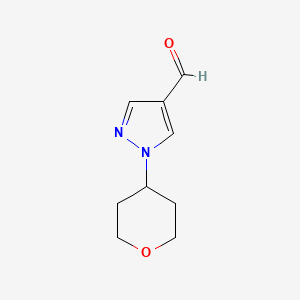

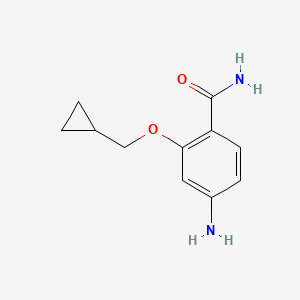
amine](/img/structure/B1399916.png)
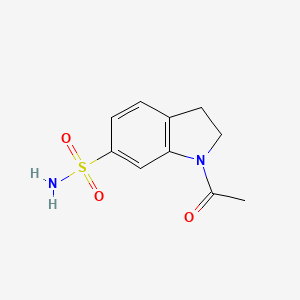
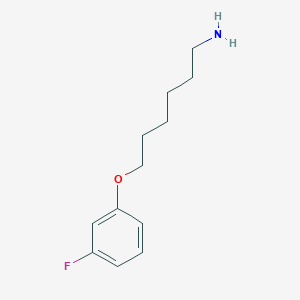
![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)

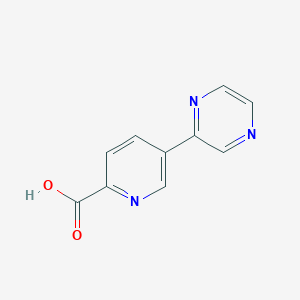

![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)
![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)
